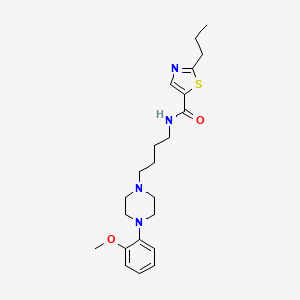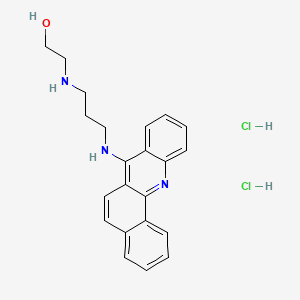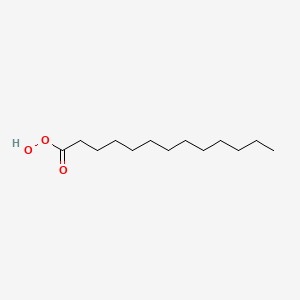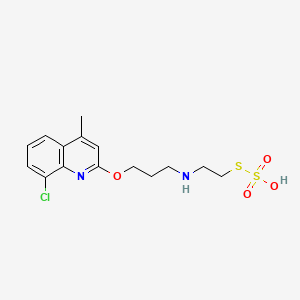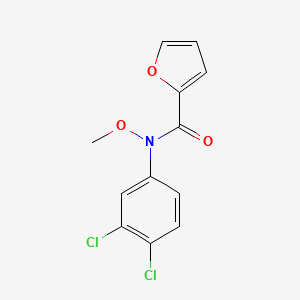
Selenocyanic acid, 3-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 3-nitrophenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of selenocyanic acid, 3-nitrophenyl ester typically involves the reaction of 3-nitrophenol with selenocyanic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows: [ \text{3-Nitrophenol} + \text{Selenocyanic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Selenocyanic acid, 3-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl selenocyanate.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: 3-Aminophenyl selenocyanate.
Substitution: Various selenocyanate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Selenocyanic acid, 3-nitrophenyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenocyanate derivatives. It is also employed in the study of reaction mechanisms involving selenium compounds.
Biology: In biological research, this compound is used to investigate the interactions of selenium-containing compounds with biological molecules. It is also studied for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of selenium-based drugs. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of selenocyanic acid, 3-nitrophenyl ester involves its interaction with molecular targets through the selenocyanate group. This group can participate in nucleophilic and electrophilic reactions, allowing the compound to modify biological molecules. The nitro group can also undergo reduction to form an amino group, further influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
- Selenocyanic acid, 2-nitrophenyl ester
- Selenocyanic acid, 4-nitrophenyl ester
- Selenocyanic acid, phenyl ester
Comparison: Selenocyanic acid, 3-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring This positional difference can significantly influence the compound’s reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
51694-18-9 |
|---|---|
Molekularformel |
C7H4N2O2Se |
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
(3-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H |
InChI-Schlüssel |
KLJCFJRKOOACIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Se]C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


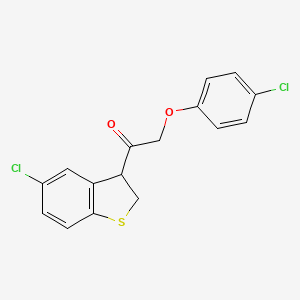
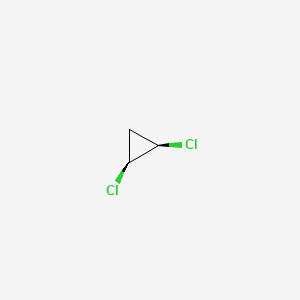
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
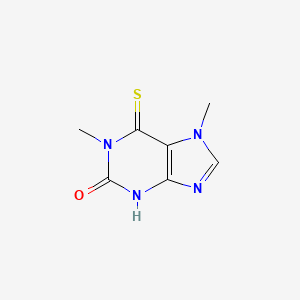
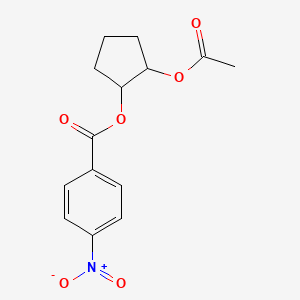
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
